Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate
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Overview
Description
Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate is a chemical compound with the molecular formula C20H36O4. It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve the desired purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet smell, used in perfumes and as a solvent .
Uniqueness
Ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it suitable for specialized applications in research and industry .
Properties
CAS No. |
919198-45-1 |
---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 2-hexyl-3-hydroxy-5-oxododec-2-enoate |
InChI |
InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h22H,4-16H2,1-3H3 |
InChI Key |
OTEWRGRZAHURMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=C(CCCCCC)C(=O)OCC)O |
Origin of Product |
United States |
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